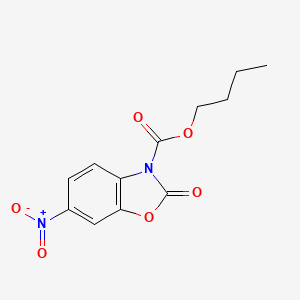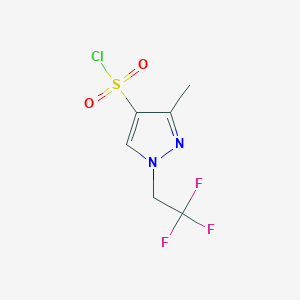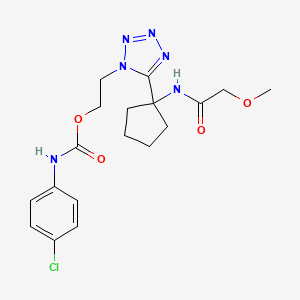![molecular formula C15H14N2O3 B11710633 2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11710633.png)
2,4-dihydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of two hydroxyl groups on the benzene ring and a hydrazone linkage with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydrazines and related compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dihydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- 2,4-dihydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 2,4-dihydroxy-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
Uniqueness
2,4-dihydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2,4-dihydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)9-16-17-15(20)13-7-6-12(18)8-14(13)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI-Schlüssel |
CRKNZTSNSUYBTR-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)


![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
![1-(5-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11710616.png)
![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
